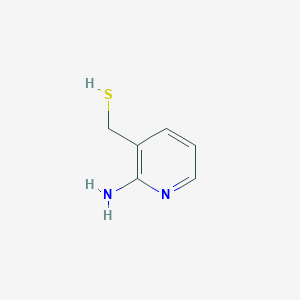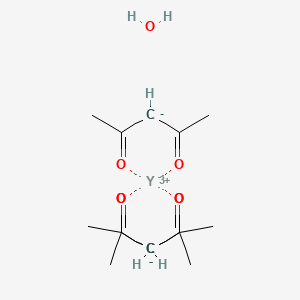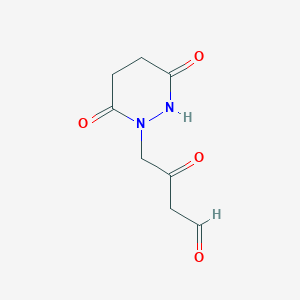
(2-Aminopyridin-3-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminopyridin-3-yl)methanethiol is an organic compound that features a pyridine ring substituted with an amino group at the second position and a methanethiol group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)methanethiol typically involves the introduction of the methanethiol group to a pre-formed 2-aminopyridine scaffold. One common method includes the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a thiol group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process often includes protection and deprotection steps to ensure selective functionalization of the pyridine ring.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(2-Aminopyridin-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism of action of (2-Aminopyridin-3-yl)methanethiol involves its ability to interact with various molecular targets through its amino and thiol groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine: Lacks the methanethiol group, making it less versatile in certain chemical reactions.
3-Aminopyridine: Substituted at a different position, leading to different reactivity and applications.
2-Aminopyrimidine: Contains a different heterocyclic ring, resulting in distinct chemical properties and biological activities.
Uniqueness: (2-Aminopyridin-3-yl)methanethiol is unique due to the presence of both an amino group and a methanethiol group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C6H8N2S |
|---|---|
Molekulargewicht |
140.21 g/mol |
IUPAC-Name |
(2-aminopyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) |
InChI-Schlüssel |
NHFXYSKGVPIRIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)

![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)
![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)




![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)

